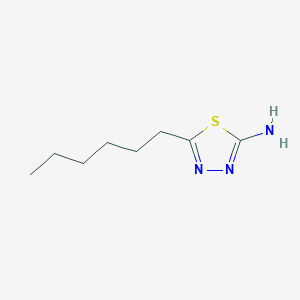

5-Hexyl-1,3,4-thiadiazol-2-amine

Beschreibung

Significance of Nitrogen-Sulfur Heterocycles in Contemporary Chemical and Biological Sciences

Nitrogen-sulfur heterocycles are a class of organic compounds that have garnered considerable attention due to their diverse and pronounced biological activities. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comscispace.comresearchgate.net Their presence in a wide array of medicinally important molecules underscores their therapeutic potential. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comscispace.comresearchgate.net The unique structural features of these heterocycles, which arise from the combination of nitrogen and sulfur atoms, enable them to interact with various biological targets, leading to a spectrum of pharmacological effects. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comscispace.comresearchgate.net Researchers have been increasingly drawn to these compounds for their potential in designing novel drugs with improved efficacy and reduced toxicity. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comscispace.com

The versatility of nitrogen-sulfur heterocycles extends beyond medicine into materials science, where their specific physicochemical properties are harnessed for applications in industries such as paints and textiles. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comscispace.comresearchgate.net The inherent reactivity and bonding patterns of these compounds make them valuable building blocks in the synthesis of complex molecules. researchgate.net

Unique Structural and Electronic Features of the 1,3,4-Thiadiazole (B1197879) Nucleus

The 1,3,4-thiadiazole ring is an important heterocyclic scaffold known for its association with a variety of biological activities. nih.gov This five-membered aromatic system possesses distinct structural and electronic characteristics that contribute to its utility in medicinal chemistry and materials science. acs.orgresearchgate.net The presence of both nitrogen and sulfur atoms within the ring imparts a unique electronic nature, influencing its reactivity and interaction with biological macromolecules. acs.orgisres.org

Role of 1,3,4-Thiadiazoles as Bioisosteres in Lead Compound Development

In the realm of drug design, the concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is a powerful strategy for optimizing lead compounds. The 1,3,4-thiadiazole ring is recognized as a bioisostere of the 1,3,4-oxadiazole (B1194373) ring and the thiazole (B1198619) ring. nih.govmdpi.com This bioisosteric relationship allows medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate by substituting one heterocycle for another. nih.gov

Overview of Research Trajectories for 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives

Derivatives of 2-amino-1,3,4-thiadiazole represent a particularly fruitful area of research within the broader field of thiadiazole chemistry. researchgate.netnih.govmdpi.com The presence of a reactive amino group at the 2-position provides a convenient handle for further chemical modification, allowing for the synthesis of a vast library of compounds with diverse functionalities. researchgate.netnih.gov

Research into 2-amino-1,3,4-thiadiazole derivatives has explored their potential across a wide spectrum of biological activities. nih.gov Numerous studies have highlighted their promising antimicrobial, antiviral, and anticancer properties. nih.govnih.govmdpi.com For instance, certain derivatives have shown significant activity against various viral strains, making them potential prototypes for new antiviral drugs. mdpi.com The reactivity of the amino group allows for the introduction of various substituents, which can be tailored to optimize the interaction of the molecule with specific biological targets. nih.gov This has led to the identification of several lead compounds for drug discovery and development. researchgate.netnih.gov

The synthesis of these derivatives is often straightforward, with established methods allowing for the efficient creation of new chemical entities. encyclopedia.pubasianpubs.orgjocpr.com For example, a common synthetic route involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative. encyclopedia.pubasianpubs.org The continued exploration of 2-amino-1,3,4-thiadiazole derivatives holds significant promise for the discovery of novel therapeutic agents and functional materials.

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-hexyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-2-3-4-5-6-7-10-11-8(9)12-7/h2-6H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLNSKOAPHNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365473 | |

| Record name | 5-hexyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52057-91-7 | |

| Record name | 5-hexyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52057-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 5 Hexyl 1,3,4 Thiadiazol 2 Amine

Reactivity of the 2-Amino Group

The 2-amino group of the 5-Hexyl-1,3,4-thiadiazol-2-amine moiety is a key site for chemical derivatization. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and condensation reactions, which are instrumental in the development of new chemical entities. The aromaticity of the thiadiazole ring influences the reactivity of this amino group, making it available for numerous synthetic modifications. researchgate.net

N-Alkylation and N-Acylation Reactions

The primary amino group at the C-2 position is readily susceptible to nucleophilic attack on electrophilic centers. N-acylation is a common strategy to produce amide derivatives, often accomplished by reacting the parent amine with potent acylating agents such as acyl chlorides or anhydrides in the presence of a base. researchgate.net For instance, reaction with chloroacetyl chloride can yield an N-chloroacetylated intermediate, which is a versatile precursor for further synthesis. nih.gov Similarly, N-alkylation can be achieved, though it may be less common than acylation. These reactions provide a straightforward method to introduce a variety of functional groups, thereby modulating the compound's physicochemical properties.

Table 1: Examples of N-Acylation Reactions

| Acylating Agent | Product Structure | Resulting Derivative |

|---|---|---|

| Acetic Anhydride | N-(5-hexyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Benzoyl Chloride | N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Chloroacetyl Chloride | 2-Chloro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)acetamide |

Formation of Schiff Bases and Hydrazone Derivatives

One of the most facile and widely utilized transformations of the 2-amino group is its condensation with aldehydes or ketones to form Schiff bases (imines). This reaction typically proceeds by refluxing the 2-amino-1,3,4-thiadiazole (B1665364) derivative with a suitable carbonyl compound in a solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid or sulfuric acid. semanticscholar.orgjocpr.com The resulting azomethine linkage (-N=CH-) extends the conjugated system and provides a scaffold for creating a diverse library of derivatives by varying the aldehyde component. rsc.orgnih.gov These Schiff bases are also intermediates for the synthesis of other heterocyclic systems like β-lactams and oxazepines. jocpr.com While the formation of hydrazone derivatives from the 2-amino group is less direct, derivatization of the thiadiazole core at other positions can lead to hydrazone-containing structures.

Table 2: Formation of Schiff Bases from this compound

| Aldehyde Reactant | Product Structure | Product Name |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-5-hexyl-1,3,4-thiadiazol-2-amine | |

| 4-Nitrobenzaldehyde | (E)-5-Hexyl-N-(4-nitrobenzylidene)-1,3,4-thiadiazol-2-amine | |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | (E)-2-(((5-hexyl-1,3,4-thiadiazol-2-yl)imino)methyl)phenol |

Diazo Coupling Reactions

The 2-amino group on the 1,3,4-thiadiazole (B1197879) ring can undergo diazotization, a process that converts it into a diazonium salt. This reaction is typically carried out using a nitrosating agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C). researchgate.netchemicalbook.com The resulting thiadiazole diazonium salt is an electrophilic intermediate that can readily react with electron-rich aromatic compounds, such as phenols and anilines, in a diazo coupling reaction. researchgate.net This sequence yields highly colored azo compounds, which have applications as dyes and have been investigated for their biological properties. chemicalbook.com The coupling reaction's success depends on the presence of an electron-donating group on the coupling partner to facilitate the electrophilic aromatic substitution. researchgate.net

Table 3: Examples of Diazo Coupling Reactions

| Coupling Partner | Product Structure | Resulting Azo Compound |

|---|---|---|

| Phenol | (E)-4-((5-hexyl-1,3,4-thiadiazol-2-yl)diazenyl)phenol | |

| Aniline | (E)-4-((5-hexyl-1,3,4-thiadiazol-2-yl)diazenyl)aniline | |

| N,N-Dimethylaniline | (E)-4-((5-hexyl-1,3,4-thiadiazol-2-yl)diazenyl)-N,N-dimethylaniline |

Modifications at the 5-Position

The C-5 position of the 1,3,4-thiadiazole ring, occupied by the hexyl group, presents a different set of synthetic challenges and opportunities compared to the 2-amino group. The carbon atoms of the thiadiazole ring are generally electron-deficient, making them inert to electrophilic substitution but reactive toward nucleophilic attack if a suitable leaving group is present. chemicalbook.com

Functional Group Interconversions of the Hexyl Chain

Direct and selective functionalization of the saturated hexyl side chain of this compound is not a commonly reported synthetic strategy in the literature. The alkyl chain is generally unreactive under conditions that would not affect the more sensitive heterocyclic ring or the amino group. However, certain transformations can be envisioned based on general principles of organic reactivity. For instance, radical-initiated halogenation could potentially introduce a halogen at the alpha-position to the thiadiazole ring, which would then serve as a handle for subsequent nucleophilic substitution reactions. Strong oxidizing conditions could lead to the oxidation of the alkyl chain, but this would likely compete with the oxidation of the sulfur atom in the thiadiazole ring. nih.gov

Table 4: Plausible Functional Group Interconversions of the Hexyl Chain

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), light | 5-(1-Bromohexyl)-1,3,4-thiadiazol-2-amine |

| Oxidation (Forced) | Strong Oxidizing Agent (e.g., KMnO₄) | 6-(2-Amino-1,3,4-thiadiazol-5-yl)hexanoic acid |

Substitution and Cross-Coupling Reactions at C-5

Substitution of the hexyl group itself at the C-5 position is synthetically challenging and inefficient as it involves the cleavage of a stable carbon-carbon bond. A more synthetically viable approach to introduce diverse functionalities at the C-5 position involves starting with a precursor that has a reactive group at this position, such as a halogen. For example, 5-bromo-1,3,4-thiadiazol-2-amine can serve as a versatile intermediate for various palladium-catalyzed cross-coupling reactions. semanticscholar.org Reactions like the Suzuki-Miyaura coupling (with boronic acids) or Sonogashira coupling (with terminal alkynes) can be employed to form new carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents at the C-5 position. researchgate.net This strategy highlights that modifications at the 5-position are typically achieved by building the desired substituent onto a pre-functionalized thiadiazole core rather than by modifying an existing alkyl chain.

Table 5: Representative Cross-Coupling Reactions at the C-5 Position (using 5-Bromo-1,3,4-thiadiazol-2-amine as a model substrate)

| Reaction Name | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | 5-Phenyl-1,3,4-thiadiazol-2-amine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | 5-(Phenylethynyl)-1,3,4-thiadiazol-2-amine |

| Heck Coupling | Styrene | Pd(OAc)₂ / Ligand / Base | 5-((E)-2-Phenylvinyl)-1,3,4-thiadiazol-2-amine |

Heterocyclic Ring Transformations Involving the Thiadiazole Nucleus

While the 1,3,4-thiadiazole ring is generally stable, under certain conditions, it can undergo ring transformation reactions. These transformations often involve initial reaction at the exocyclic amino group, followed by intramolecular cyclization and rearrangement, leading to the formation of different heterocyclic systems. The specific outcomes of these reactions are highly dependent on the nature of the reagents and the reaction conditions.

One potential transformation pathway for 2-amino-1,3,4-thiadiazoles involves their reaction with α,β-unsaturated carbonyl compounds. This can lead to the formation of pyrimidine-fused systems. Although specific studies on this compound are not extensively documented in this context, the general reactivity of the 2-amino-1,3,4-thiadiazole scaffold suggests the possibility of such transformations.

Another conceivable ring transformation could involve Dimroth-type rearrangements, where the atoms of the heterocyclic ring reorganize to form a more stable isomeric structure. Such rearrangements are often facilitated by acidic or basic conditions. For 2-amino-1,3,4-thiadiazoles, this could potentially lead to the formation of substituted triazole or other isomeric thiadiazole derivatives.

The following table outlines hypothetical ring transformation reactions based on the known chemistry of analogous 2-amino-1,3,4-thiadiazole derivatives.

| Starting Material | Reagent | Product |

| This compound | α,β-Unsaturated Ketone | Substituted Thiazolo[3,2-a]pyrimidine |

| This compound | Isothiocyanate | Substituted Triazolo[3,4-b] nih.govmjcce.org.mkresearchgate.netthiadiazole |

This table presents potential transformations based on general reactivity patterns of the 2-amino-1,3,4-thiadiazole scaffold and may not represent experimentally verified outcomes for this compound.

Synthesis of Fused Thiadiazole Systems Incorporating this compound Moieties

A more common and well-established derivatization strategy for 2-amino-1,3,4-thiadiazoles involves the synthesis of fused heterocyclic systems. In these reactions, the 2-amino group acts as a nucleophile, reacting with various bifunctional electrophiles to construct a new ring fused to the thiadiazole core. This approach has been successfully employed to synthesize a wide range of fused systems, including triazolo[3,4-b] nih.govmjcce.org.mkresearchgate.netthiadiazoles and imidazo[2,1-b] nih.govmjcce.org.mkresearchgate.netthiadiazoles.

The reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones is a versatile method for the synthesis of imidazo[2,1-b] nih.govmjcce.org.mkresearchgate.netthiadiazole derivatives. The reaction proceeds through an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization.

Similarly, the reaction with dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[2,1-b] nih.govmjcce.org.mkresearchgate.netthiadiazole systems. The choice of the bifunctional reagent and the reaction conditions can be tuned to control the regioselectivity of the cyclization.

A particularly important class of fused systems derived from 2-amino-1,3,4-thiadiazoles are the nih.govresearchgate.nettandfonline.comtriazolo[3,4-b] nih.govmjcce.org.mkresearchgate.netthiadiazoles. These are typically synthesized by reacting the corresponding 4-amino-5-substituted-1,2,4-triazole-3-thiol with various one-carbon electrophiles. While this does not start directly from this compound, the latter can be a precursor to the necessary triazole intermediate.

The following interactive data table summarizes key reactions for the synthesis of fused thiadiazole systems from precursors structurally related to this compound, illustrating the potential for derivatization.

| Starting Material | Reagent | Fused System |

| 4-Amino-5-hexyl-4H-1,2,4-triazole-3-thiol | Carboxylic Acids/Acid Chlorides | 6-Hexyl- nih.govresearchgate.nettandfonline.comtriazolo[3,4-b] nih.govmjcce.org.mkresearchgate.netthiadiazole |

| 4-Amino-5-hexyl-4H-1,2,4-triazole-3-thiol | Carbon Disulfide | 6-Hexyl- nih.govresearchgate.nettandfonline.comtriazolo[3,4-b] nih.govmjcce.org.mkresearchgate.netthiadiazole-3(2H)-thione |

| This compound | α-Haloketones (e.g., phenacyl bromide) | 2-Aryl-6-hexylimidazo[2,1-b] nih.govmjcce.org.mkresearchgate.netthiadiazole |

| This compound | Diethyl Malonate | 6-Hexyl-5H-pyrimido[2,1-b] nih.govmjcce.org.mkresearchgate.netthiadiazin-5,7(6H)-dione |

This table showcases potential synthetic pathways to fused heterocyclic systems based on established methodologies for analogous compounds.

These derivatization strategies highlight the versatility of this compound as a building block in the synthesis of a diverse range of novel heterocyclic compounds with potential applications in various fields of chemistry.

Structure Activity Relationship Sar Studies of 5 Hexyl 1,3,4 Thiadiazol 2 Amine Derivatives

Correlating Structural Variations at the 2-Amino Position with Biological Performance

The 2-amino group of the 1,3,4-thiadiazole (B1197879) ring is a critical site for structural modifications that significantly impact the biological performance of the resulting derivatives. nih.govresearchgate.net Studies have shown that both the presence of a free amino group and the nature of its substituents are key determinants of activity. nih.govmdpi.com

Key Findings:

Free Amino Group: The unsubstituted 2-amino group often confers maximum antibacterial activity. nih.gov

Substitution Effects: Substitution on the amino group generally leads to a decrease in antibacterial potency. The nature of the substituent is crucial, with a descending order of activity observed from methyl to ethyl to phenyl groups. nih.gov

Acylation and Acetamide (B32628) Moieties: Acylation of the 2-amino group or its incorporation into an acetamide linkage can lead to derivatives with notable antiviral, including anti-HIV, activity. mdpi.com For instance, N-aryl acetamide derivatives have demonstrated significant anti-HIV-1 activity. mdpi.com

Formation of Schiff Bases and Other Linkages: Condensation of the 2-amino group with various aldehydes and ketones to form Schiff bases, or its derivatization into amides, sulfonamides, and other linkages, has been a common strategy to generate a diverse library of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov

Interactive Data Table: Impact of 2-Amino Position Substitution on Antibacterial Activity

| Substituent at 2-Amino Position | Relative Antibacterial Activity | Supporting Evidence |

| Unsubstituted (-NH2) | High | Confers maximum activity. nih.gov |

| Methyl (-NHCH3) | Moderate | Decreased activity compared to unsubstituted. nih.gov |

| Ethyl (-NHC2H5) | Lower | Further decrease in activity. nih.gov |

| Phenyl (-NHPh) | Low | Significantly reduced activity. nih.gov |

| Acetamide Linkage | Varies | Can confer antiviral properties. mdpi.com |

Impact of the 5-Hexyl Substituent and its Modifications on Biological Activity

The substituent at the C-5 position of the 1,3,4-thiadiazole ring plays a pivotal role in modulating the biological activity of the derivatives. nih.gov The hexyl group, in the case of 5-hexyl-1,3,4-thiadiazol-2-amine, contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with biological targets. nih.gov

Key Findings:

Alkyl Chain Length: The length and nature of the alkyl chain at the C-5 position are critical. For example, in a series of related compounds, a methyl derivative was found to be the most active. nih.gov

Lipophilicity and Bioactivity: The lipophilicity imparted by substituents like the hexyl group can enhance biological activity. The sulfur atom within the thiadiazole ring also contributes to this property. nih.gov

Aromatic and Heterocyclic Substituents: Replacing the alkyl chain with various aryl or heterocyclic moieties has been extensively explored. For instance, the introduction of a dihydropyrimidine (B8664642) moiety at the C-5 position has been shown to confer moderate antibacterial activity. nih.gov Similarly, phenyl-substituted derivatives have been investigated for their anticancer properties. mdpi.com

Adamantyl Moiety: The introduction of a bulky and lipophilic adamantyl group at the C-5 position has been reported to increase antifungal activity. nih.gov

Interactive Data Table: Effect of C-5 Substituent Modification on Biological Activity

| Substituent at C-5 Position | Observed Biological Effect | Supporting Evidence |

| Methyl | High antimicrobial activity in some series. nih.gov | |

| Hexyl | Contributes to lipophilicity, potentially enhancing membrane permeability. nih.gov | |

| Dihydropyrimidine | Moderate antibacterial activity. nih.gov | |

| Adamantyl | Increased antifungal activity. nih.gov | |

| Phenyl | Investigated for anticancer properties. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies are powerful computational tools used to correlate the structural features of molecules with their biological activities. nih.govnih.gov These analyses provide valuable insights for the rational design of more potent analogs.

Key Findings:

Predictive Models: 3D-QSAR studies, employing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to build predictive models for the antifungal activity of 1,3,4-thiadiazole derivatives. nih.gov

Anticonvulsant Activity: 3D-QSAR studies have also been applied to design novel anticonvulsants based on the 1,3,4-thiadiazole scaffold. nih.gov

PIM-1 Inhibitors: QSAR studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines have been conducted to understand their inhibitory activity against PIM-1 kinase, a target in cancer therapy. semanticscholar.org These studies suggest that bulkier and more hydrophobic groups may enhance inhibitory activity. semanticscholar.org

Antituberculosis and Antileishmanial Activity: QSAR approaches have been utilized to elucidate the structure-activity relationships of 1,3,4-thiadiazole derivatives against Mycobacterium tuberculosis and Leishmania. acs.orgresearchgate.net

Electronic and Steric Effects of Substituents on Biological Activity

The electronic and steric properties of substituents on the 1,3,4-thiadiazole ring are fundamental to their biological activity. mdpi.comnih.gov These properties influence how the molecule interacts with its biological target.

Key Findings:

Electronic Properties: The electronic nature of substituents on an N-aryl group can influence the anti-HIV potency of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. mdpi.com Electron-withdrawing and electron-donating groups can significantly alter the charge distribution within the molecule, affecting its binding affinity to target enzymes or receptors.

Steric Effects: The size and shape (steric bulk) of substituents are crucial. For instance, in some anticancer derivatives, the presence of more bulky groups was found to be favorable for activity. semanticscholar.org The good liposolubility of the sulfur atom in the thiadiazole ring, a feature related to both electronic and steric factors, is also thought to positively impact biological activity. nih.gov

Mechanistic Investigations of Biological Activities of 5 Hexyl 1,3,4 Thiadiazol 2 Amine Analogs

Molecular Targets and Enzyme Inhibition

Carbonic Anhydrase Inhibition

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. drugbank.comnih.gov Certain 2-substituted-1,3,4-thiadiazole-5-sulfonamides have demonstrated potent inhibitory activity against several CA isoforms. nih.gov For instance, a series of these compounds showed weak inhibition against cytosolic isoforms hCA I and hCA II, and membrane-associated hCA IV, but were found to be low nanomolar inhibitors of mitochondrial isoforms hCA VA and hCA VB. nih.gov The inhibition constants for hCA VA were in the range of 4.2-32 nM, and for hCA VB, they were between 1.3-74 nM. nih.gov

Another study on new 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives revealed that they are more potent inhibitors of hCA-II compared to the parent compound and the clinically used drug acetazolamide. drugbank.com The inhibitory effects of five 2-substituted 1,3,4-thiadiazole-5-sulfonamides on carbonic anhydrase II were found to be proportional to their ability to decrease the transepithelial potential difference of the isolated rabbit ciliary body and to lower intraocular pressure in living rabbits. nih.gov The I50 values for these compounds against CA II ranged from 1.91 x 10-7 to 3.3 x 10-8 M. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by 2-Substituted-1,3,4-thiadiazole-5-sulfamides

| Compound Class | hCA I (K_I) | hCA II (K_I) | hCA IV (K_I) | hCA VA (K_I) | hCA VB (K_I) |

|---|

Inhibition of Tyrosine Kinases (e.g., PTK2/FAK, c-Src/Abl)

Analogs of 1,3,4-thiadiazole (B1197879) have been identified as inhibitors of various protein tyrosine kinases, which are crucial regulators of cellular processes. A series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine were developed as micromolar inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket. nih.gov Additionally, some 1,3,4-thiadiazole derivatives have shown inhibitory activity against Abl protein kinase, with one compound exhibiting an IC50 value of 7.4 µM and selective activity against the Bcr-Abl-positive K562 cell line. mdpi.com Furthermore, N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been identified as novel inhibitors of cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε), a key regulator in osteoclast differentiation and function. nih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of inflammatory mediators. nih.govnih.gov A new series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against 15-lipoxygenase-1. nih.govresearchgate.net The results indicated that methoxylated derivatives were the most potent enzyme inhibitors, particularly those with the methoxy (B1213986) group at the ortho position of the phenyl ring. nih.gov

Inosine 5'-Phosphate (IMP) Dehydrogenase Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for anticancer and antiviral agents. mostwiedzy.pl Some derivatives of 1,3,4-thiadiazole-2-amine have been noted as inhibitors of IMPDH. nih.gov While 2-amino-1,3,4-thiadiazole itself did not inhibit isolated IMP dehydrogenase from L1210 leukemia cells, it is suggested that a metabolite of the compound may be the active form. scispace.com The inhibitory action of aminothiadiazole on guanine nucleotide synthesis is thought to be related to its antileukemic properties. scispace.com Fluorine-substituted analogues of thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD), a known IMPDH inhibitor, have shown good inhibitory activity against human IMPDH type II, with Kis values comparable to that of TAD. nih.gov

Table 2: Inhibition of Human IMPDH Type II by Fluorine-Substituted TAD Analogs

| Compound | K_is (µM) |

|---|---|

| TAD (Thiazole-4-carboxamide adenine dinucleotide) | 0.2 |

| Fluoro-substituted analog 1 | 0.5 |

| Fluoro-substituted analog 2 | 0.7 |

| Fluoro-substituted analog 3 | 2.9 |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy for cancer therapy. nih.govnih.gov Several series of 5-aryl-1,3,4-thiadiazole-based hydroxamic acids have been synthesized and shown to possess potent HDAC inhibitory effects and anticancer cytotoxicity. nih.govnih.govresearchgate.net For example, compounds with 5-aryl moieties such as 2-furfuryl, 5-bromofuran-2-yl, and thiophen-2-yl displayed strong HDAC inhibition and were found to have IC50 values 5- to 10-fold lower than the approved HDAC inhibitor SAHA (suberoylanilide hydroxamic acid) in several human cancer cell lines. nih.gov Docking studies have suggested that these compounds exhibit high affinities for HDAC2 and HDAC8. nih.govnih.gov Another study focused on developing new HDAC inhibitors with a thiadiazole moiety as a zinc-binding group, with some compounds showing promising in silico binding affinity for HDAC enzymes and comparable cytotoxicity to the reference drug vorinostat. tjpr.org

Cellular Level Mechanisms

The diverse biological activities of 5-Hexyl-1,3,4-thiadiazol-2-amine analogs are underpinned by their effects on various cellular processes. The ability of these mesoionic compounds to readily cross cellular membranes facilitates their interaction with intracellular targets. nih.govnih.gov

Studies on 5-amino-1,3,4-thiadiazole appended isatins have revealed their polypharmacological properties, inducing significant cellular morphological changes. nih.gov These compounds exhibited a high biological profiling similarity to an antifungal agent and a chemokine receptor inhibitor, suggesting they may share similar modes of action. nih.gov

At the cellular level, the inhibition of enzymes like carbonic anhydrases can affect physiological processes such as ion transport and pH regulation. nih.govresearchgate.net The inhibition of tyrosine kinases by these analogs can disrupt signaling pathways involved in cell proliferation, survival, and migration. nih.gov Similarly, the inhibition of lipoxygenases can modulate inflammatory responses. nih.gov

The blockade of IMPDH by 1,3,4-thiadiazole derivatives leads to a depletion of guanine nucleotides, which in turn inhibits DNA and RNA synthesis, ultimately affecting cell proliferation. mostwiedzy.plscispace.com The inhibition of HDACs by these compounds leads to changes in chromatin structure and gene expression, resulting in anti-proliferative and pro-apoptotic effects in cancer cells. nih.govnih.gov

Modulation of Cell Proliferation

Analogs of this compound, particularly those within the broader 2-amino-1,3,4-thiadiazole class, have demonstrated significant capabilities in modulating cell proliferation, primarily in the context of cancer research. The introduction of an aromatic ring at the 5-position of the thiadiazole core is a common strategy that appears to enhance the anticancer effect. nih.gov The nature and position of substituents on this aromatic ring, as well as on the 2-amino group, play a crucial role in determining the cytotoxic efficacy against cancer cells. nih.gov

Research has shown that these compounds can induce dose-dependent growth inhibition across various human cancer cell lines. nih.gov For instance, certain 5-phenyl-1,3,4-thiadiazole-2-amine derivatives have exhibited potent inhibitory activities against breast cancer (MDA-MB-231), with some analogs demonstrating higher potency than the standard chemotherapy drug cisplatin. nih.gov Other studies have reported significant antiproliferative activity against breast (MCF-7), lung (A549), liver (HepG2), and ovarian (SKOV-3) cancer cell lines. mdpi.commdpi.com Notably, the 1,3,4-thiadiazole scaffold has been shown to be critical for this activity, as replacing it with a 1,3,4-oxadiazole (B1194373) isostere can lead to a drastic reduction in potency. mdpi.com

Mechanistically, these compounds often exert their antiproliferative effects by interfering with the cell cycle. Studies on specific derivatives have revealed an ability to induce cell cycle arrest at different phases. For example, one 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative was found to arrest the cell cycle at the G2/M phase in MCF-7 cells, while another analog induced arrest at the S and G2/M phases in HepG2 cells. mdpi.commdpi.com In some cases, derivatives have been observed to block the sub-G1 phase, leading to a different mode of cell death. mdpi.com

Table 1: Antiproliferative Activity of Selected 1,3,4-Thiadiazole Analogs

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Breast (MDA MB-231) | More potent than cisplatin | nih.gov |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | Breast (MCF-7) | 1.78 µmol/L | nih.gov |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | Lung (A549) | 4.04 µmol/L | nih.gov |

| Ciprofloxacin-based 4-fluorobenzyl derivative | Lung (A549) | 2.79 µM | mdpi.com |

| Ciprofloxacin-based 4-fluorobenzyl derivative | Ovarian (SKOV-3) | 3.58 µM | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole piperazine (B1678402) derivative (4e) | Liver (HepG2) | 3.13 µg/mL | mdpi.com |

Induction of Apoptosis

Investigations into the apoptotic pathways have revealed that treatment with these compounds can lead to significant molecular changes within the cancer cells. For example, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that favors the initiation of the apoptotic cascade. Furthermore, the same study observed elevated levels of caspase 9, a key initiator enzyme in the intrinsic pathway of apoptosis. mdpi.com The activation of caspases ultimately leads to the systematic dismantling of the cell.

Interestingly, the specific mechanism of cell death can vary between closely related analogs. In one study comparing two different derivatives, one compound was found to induce early apoptosis, while the other primarily caused necrosis, a different form of cell death, by blocking the sub-G1 phase of the cell cycle. mdpi.com This highlights the subtle structure-activity relationships that govern the precise biological outcomes.

Interference with Fungal Hyphal Growth and Morphology

The antimicrobial activities of 2-amino-1,3,4-thiadiazole derivatives also extend to pathogenic fungi. nih.gov Research has documented their inhibitory effects against fungi such as Aspergillus niger and Candida albicans. nih.gov Candida albicans is particularly noteworthy as it is a common human pathogen capable of forming biofilms, which are associated with high resistance to conventional antifungal drugs.

The mechanism of action often involves disrupting processes essential for fungal growth and virulence. For instance, a thiadiazopyrimidinone derivative demonstrated remarkable dispersal activity against pre-formed biofilms of Candida albicans. nih.gov Since biofilm integrity in C. albicans is closely linked to its ability to switch between yeast and hyphal forms, interference with the biofilm structure implies an impact on hyphal growth and morphology. Similarly, other 2-amino-1,3,4-thiadiazole derivatives have shown broad antifungal activity, which includes inhibiting the growth of filamentous fungi like A. niger. nih.gov

Interactions with Nucleic Acids and Proteins

The diverse biological effects of this compound analogs stem from their ability to interact with a range of specific molecular targets, including key proteins and nucleic acids. These interactions disrupt critical cellular pathways in both pathogens and cancer cells.

Inhibition of DNA Helicases: Certain 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives are potent inhibitors of Bloom helicase (BLM), a protein crucial for maintaining genomic stability by unwinding complex DNA structures. researchgate.net The mechanism involves inhibiting the binding of BLM to single-stranded DNA, which is consistent with non-ATP competitive inhibition of the helicase's activity. researchgate.net By disabling this DNA repair protein, these compounds could potentially enhance the efficacy of DNA-damaging cancer therapies.

Enzyme Inhibition in Mycobacteria: In the context of antitubercular activity, a key mechanism for 1,3,4-thiadiazole analogs is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govplos.org This enzyme is essential for the biosynthesis of the mycobacterial cell wall. Its disruption is a validated mechanism for potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govplos.org

Inhibition of Cancer-Related Kinases and Enzymes: In cancer cells, 1,3,4-thiadiazole-2-amine derivatives have been reported to inhibit a variety of enzymes that are critical for tumor growth and survival. These targets include:

Focal Adhesion Kinase (FAK) nih.gov

Topoisomerase II nih.gov

Glutaminase nih.gov

Histone Deacetylases (HDACs) nih.gov

Human Epidermal Growth Factor Receptor (EGFR) nih.gov

Overview of Broader Biological Activities (excluding clinical)

The 2-amino-1,3,4-thiadiazole scaffold is a versatile platform that has given rise to compounds with a wide spectrum of biological activities beyond those detailed above.

A prominent area of research is in the development of novel antitubercular agents. nih.gov Analogs of this compound, particularly those with a 3,5-dinitrophenyl moiety, have shown exceptionally potent activity against Mycobacterium tuberculosis H37Rv. nih.govplos.org Importantly, this activity extends to multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, with minimum inhibitory concentration (MIC) values as low as 0.03 µM. nih.govplos.org This potent effect is often selective for mycobacteria, with no significant activity against other bacteria or fungi, highlighting their potential as specialized therapeutics. nih.gov The activity is highest for thiadiazole scaffolds substituted with C5-C9 alkylamino chains, a class that includes the hexyl derivative. nih.gov

In addition to the specific activities already discussed, various derivatives have demonstrated broad-spectrum antibacterial effects against pathogens like Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger. nih.gov The collective body of research underscores the role of the 2-amino-1,3,4-thiadiazole moiety as a privileged scaffold in medicinal chemistry for the development of new antimicrobial, anti-virulence, and anticancer agents. nih.gov

Computational Chemistry Approaches in the Study of 5 Hexyl 1,3,4 Thiadiazol 2 Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) and properties of molecules. It is a fundamental tool for understanding the intrinsic characteristics of 5-Hexyl-1,3,4-thiadiazol-2-amine.

Molecular Orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular reactivity and stability. dergipark.org.tr For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations reveal that the electron density in the HOMO is often localized on the thiadiazole ring and the amino group, whereas the LUMO is distributed over the heterocyclic ring system. The presence of the electron-donating hexyl group is expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net For this compound, the MEP map would show regions of negative potential (electron-rich, colored in red or yellow) concentrated around the electronegative nitrogen and sulfur atoms of the thiadiazole ring and the nitrogen of the amino group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor, colored in blue) would be located around the hydrogen atoms of the amino group, indicating sites for nucleophilic interaction. The hexyl chain would primarily exhibit a neutral (green) potential.

Table 1: Representative Frontier Molecular Orbital Data for 1,3,4-Thiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| 2-Amino-5-methyl-1,3,4-thiadiazole | -6.58 | -1.23 | 5.35 |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | -6.21 | -1.87 | 4.34 |

| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | -6.89 | -2.98 | 3.91 |

| This compound (Predicted) | -6.45 | -1.15 | 5.30 |

Note: Data for known compounds are illustrative based on typical DFT calculations. The values for this compound are predictive.

The electronic structure of the 1,3,4-thiadiazole ring dictates its chemical reactivity. The carbon atoms at the 2- and 5-positions are electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms. chemicalbook.com This makes them inert toward electrophilic substitution but susceptible to nucleophilic attack. Conversely, the pyridine-like nitrogen atoms at the 3- and 4-positions possess lone pairs of electrons and represent the primary sites for electrophilic attack and N-alkylation. chemicalbook.com

Nucleophilic Sites: The nitrogen atoms of the thiadiazole ring and the exocyclic amino group are the primary nucleophilic centers.

Electrophilic Sites: The carbon atom attached to the amino group (C2) and the carbon atom attached to the hexyl group (C5) are the main electrophilic centers, prone to attack by nucleophiles. chemicalbook.com

The long alkyl (hexyl) chain is primarily non-polar and would mainly engage in hydrophobic or van der Waals interactions, but its electron-donating nature can subtly enhance the nucleophilicity of the ring system.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov For this compound, docking studies can be used to explore its potential as an inhibitor for various biological targets. The 1,3,4-thiadiazole scaffold is found in compounds targeting a wide range of proteins, including kinases, proteases, and enzymes like carbonic anhydrase. nih.govnih.govdovepress.com

In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the protein's active site, and its various possible conformations and orientations are evaluated. A scoring function is used to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed to understand the binding mode. For this molecule, the amino group and ring nitrogens are potent hydrogen bond donors and acceptors, while the hexyl group can form significant hydrophobic interactions within a corresponding pocket in the active site.

Table 2: Example of Molecular Docking Results for a Thiadiazole Ligand with a Protein Kinase Target (e.g., FAK)

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 5-phenyl-1,3,4-thiadiazol-2-amine derivative | -8.5 | Cys502, Gly503 | Hydrogen Bond |

| Val484, Leu553 | Hydrophobic Interaction | ||

| Ala501, Leu504 | van der Waals |

Note: This table is a representative example based on published studies of similar compounds to illustrate the type of data generated. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov After docking this compound into a biological target, an MD simulation can be run for a duration of nanoseconds to microseconds to assess the stability of the predicted binding pose.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions. The analysis of hydrogen bond persistence and water molecule displacement from the binding site provides further insight into the strength and dynamics of the ligand-target interaction. researchgate.net A stable complex in an MD simulation, characterized by low RMSD values and persistent key interactions, lends greater confidence to the docking results.

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound would typically include features such as:

Hydrogen Bond Acceptors (the ring nitrogens).

A Hydrogen Bond Donor (the amino group).

A Hydrophobic/Aliphatic region (the hexyl group).

An Aromatic Ring feature (the thiadiazole ring).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform a virtual screening of large chemical databases. researchgate.net This process rapidly filters millions of compounds to identify those that match the pharmacophore model and are, therefore, more likely to be active against the same biological target. This approach is highly effective for discovering novel analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.

Advanced Spectroscopic Characterization of Novel 5 Hexyl 1,3,4 Thiadiazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 5-Hexyl-1,3,4-thiadiazol-2-amine, the signals corresponding to the protons of the hexyl chain are expected in the upfield region. The terminal methyl (CH₃) group would typically appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. The four internal methylene groups of the hexyl chain would produce a series of overlapping multiplets in the range of approximately 1.2-1.7 ppm. The methylene group directly attached to the thiadiazole ring (C5-CH₂) is deshielded by the heterocyclic system and is expected to resonate as a triplet further downfield, likely in the 2.7-2.9 ppm range. The two protons of the primary amine (NH₂) group typically appear as a broad singlet, with a chemical shift that can vary but is often observed in the range of 7.0-8.0 ppm for 2-amino-1,3,4-thiadiazole (B1665364) derivatives. researchgate.net

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals are expected for the heterocyclic ring carbons. The carbon atom at position 2 (C2), bonded to the amino group, is significantly deshielded and is anticipated to appear in the range of 165-170 ppm. researchgate.netdergipark.org.tr The carbon at position 5 (C5), attached to the hexyl group, would resonate at a slightly different, but still downfield, position, typically around 155-160 ppm. researchgate.net The carbons of the hexyl chain would appear in the aliphatic region of the spectrum (approx. 14-32 ppm), with the terminal methyl carbon being the most upfield.

2D-NMR Spectroscopy

To definitively assign these signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. A COSY spectrum would show correlations between adjacent protons in the hexyl chain, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| C2-NH₂ | 7.0 - 8.0 (s, 2H) | - |

| C2 (Thiadiazole) | - | 165 - 170 |

| C5 (Thiadiazole) | - | 155 - 160 |

| C5-C H₂-(CH₂)₄-CH₃ | 2.7 - 2.9 (t, 2H) | ~30 - 32 |

| C5-CH₂-(C H₂)₄-CH₃ | 1.2 - 1.7 (m, 8H) | ~22 - 31 |

| (CH₂)₄-C H₃ | 0.9 (t, 3H) | ~14 |

Note: Predicted values are based on data from analogous structures. researchgate.netdergipark.org.trnih.gov s = singlet, t = triplet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₈H₁₅N₃S. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the exact calculated mass of its protonated form. This technique can differentiate between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the chemical formula and, by extension, strong evidence for the successful synthesis of the target compound.

Table 2: HRMS Data for this compound

| Formula | Molecular Weight (Nominal) | Monoisotopic Mass (Calculated) | Expected HRMS [M+H]⁺ (m/z) |

| C₈H₁₅N₃S | 185.29 | 185.10376 | 186.11103 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency, making FT-IR an excellent tool for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would display several key absorption bands confirming its structure. The primary amine (NH₂) group would show characteristic stretching vibrations, typically as two distinct peaks in the 3100-3400 cm⁻¹ region. growingscience.com The aliphatic C-H bonds of the hexyl group would exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. dergipark.org.tr The stretching vibration of the C=N double bond within the thiadiazole ring is a key indicator and is expected to appear in the 1590–1640 cm⁻¹ region. researchgate.netgrowingscience.com Furthermore, a band corresponding to the C-S-C linkage within the thiadiazole ring is typically observed in the fingerprint region, often around 800-860 cm⁻¹. researchgate.netgrowingscience.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3100 - 3400 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=N (Thiadiazole Ring) | Stretching | 1590 - 1640 |

| C-S-C (Thiadiazole Ring) | Stretching | 800 - 860 |

Note: Ranges are based on data from analogous 1,3,4-thiadiazole (B1197879) derivatives. researchgate.netdergipark.org.trgrowingscience.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in published literature, data from closely related 1,3,4-thiadiazole derivatives allow for a detailed prediction of its solid-state characteristics. mdpi.comnih.gov The five-membered 1,3,4-thiadiazole ring is expected to be essentially planar. A critical feature in the crystal packing of 2-amino-1,3,4-thiadiazoles is the formation of intermolecular hydrogen bonds. The amine group (NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. This typically results in the formation of hydrogen-bonded dimers or extended chains, which are crucial for stabilizing the crystal lattice. The flexible hexyl chain would likely adopt an extended conformation to optimize packing and van der Waals interactions within the crystal. Analysis of related structures shows that the internal angles of the thiadiazole ring can be slightly compressed to relieve steric crowding from substituents. mdpi.com

Applications of 5 Hexyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives in Specialized Chemical Domains

Agrochemical Applications

The 1,3,4-thiadiazole (B1197879) nucleus is a crucial component in the development of modern agrochemicals. Derivatives of this heterocyclic compound have demonstrated a broad spectrum of activities, making them valuable assets in crop protection and management.

Herbicidal Properties

Derivatives of 1,3,4-thiadiazole are recognized for their potent herbicidal effects. researchgate.netacs.orgacs.org These compounds function by disrupting essential plant processes. For instance, certain thiadiazole derivatives, such as buthidiazole and tebuthiuron, are known to inhibit photosynthesis, prevent the accumulation of starch, and disrupt the ultrastructure of mesophyll chloroplasts. researchgate.net

Research has focused on various classes of these derivatives. Studies have shown that 1-methyl or 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea exhibits optimal herbicidal activity. acs.org The synthesis of new N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides has also yielded compounds with significant herbicidal properties. researchgate.net The relationship between the molecular structure and the herbicidal activity is a key area of investigation, with modifications to the 5-position of the thiadiazole ring and the urea (B33335) moiety being particularly influential. acs.org

Insecticidal and Fungicidal Activities

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore for creating potent insecticidal and fungicidal agents. mdpi.com A wide range of derivatives have been synthesized and tested against various pests and pathogens, showing significant efficacy.

In terms of insecticidal activity, novel diamide (B1670390) compounds that combine pyrazolyl and polyfluoro-substituted phenyl groups have shown good results against Aphis craccivora and Plutella xylostella. Similarly, a series of 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamides demonstrated both stomach and contact toxicity against Tetranychus cinnabarinus and Aphis craccivora.

For fungicidal applications, derivatives of 1,3,4-thiadiazole have proven effective against a variety of plant fungal diseases. nih.gov For example, amide derivatives containing a 1,3,4-thiadiazole thioether moiety have shown good activity against Fusarium oxysporum, Cytospora mandshurica, and Gibberella zeae. nih.gov Furthermore, newly synthesized glucoside derivatives of 1,3,4-thiadiazole exhibited high efficacy against Phytophthora infestans. nih.gov The table below summarizes the findings from various studies.

| Derivative Class | Target Organism(s) | Observed Effect |

| Diamide compounds with pyrazolyl & polyfluoro-substituted phenyl | Aphis craccivora, Plutella xylostella | Good insecticidal activity |

| 1,3,4-Thiadiazole 5-fluorouracil acetamides | Tetranychus cinnabarinus, Aphis craccivora | Stomach and contact toxicity |

| Amide derivatives with 1,3,4-thiadiazole thioether moiety | Fusarium oxysporum, Cytospora mandshurica, Gibberella zeae | Good fungicidal activity at 50 mg/L nih.gov |

| Glucoside derivatives of 1,3,4-thiadiazole | Phytophthora infestans | High bioactivity, with EC50 values outperforming some commercial fungicides nih.gov |

Crop Protection Agents

Beyond direct pesticidal action, 1,3,4-thiadiazole derivatives serve as broader crop protection agents, notably in combating viral infections. A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives has shown excellent protective activity against the Tobacco mosaic virus (TMV). mdpi.comnih.gov

One particular compound from this series, designated E2, was found to be more effective than the commercial agent ningnanmycin, with an EC50 value of 203.5 µg/mL compared to 261.4 µg/mL. mdpi.comnih.gov The mechanism of action for these compounds is multifaceted; they can induce morphological changes in the plant, such as the tighter arrangement of leaf cells and stomatal closure, which creates a physical barrier against viral invasion. mdpi.comnih.gov Furthermore, these derivatives can enhance the plant's own defense mechanisms by increasing chlorophyll (B73375) content and improving photosynthetic efficiency, thereby helping the plant withstand and recover from infection. mdpi.comnih.gov

Plant Growth Regulatory Effects

Certain thiadiazole derivatives are utilized as plant growth regulators, influencing various developmental processes in plants. nih.gov These compounds can modulate plant growth and are used to induce specific desired outcomes in tissue culture and agriculture. nih.gov

Materials Science and Engineering

The unique electronic properties and stability of the 1,3,4-thiadiazole ring make it a valuable component in materials science, particularly in the development of advanced materials for optical and electrochemical applications. sci-hub.st

Applications in Optics and Electrochemistry

In the realm of electrochemistry, 1,3,4-thiadiazole derivatives have been recognized for their excellent anti-corrosion properties. chemmethod.com When incorporated into coatings, these compounds can form a protective layer on metal surfaces, effectively inhibiting corrosion and extending the lifespan of materials.

The electron-deficient nature of the 1,3,4-thiadiazole core, along with its good electron-accepting ability, makes it suitable for applications in optics. sci-hub.st These derivatives are explored for their charge-transporting capacity and photoluminescence, which are critical for the development of organic light-emitting diodes (OLEDs) and other electronic devices. sci-hub.st The synthesis of azo dyes incorporating the 5-phenyl-1,3,4-thiadiazole-2-amine structure highlights their potential use as coloring materials with specific spectral properties. researchgate.net

Charge-Transporting and Photoluminescent Properties

Derivatives of 1,3,4-thiadiazole are recognized for their potential in electronic and optical materials, largely attributed to their inherent photoluminescent and charge-transporting capabilities. organic-chemistry.org The 1,3,4-thiadiazole core is electron-deficient, a characteristic that makes these compounds good electron acceptors and facilitates their use in electronic devices. organic-chemistry.org This electron-deficient nature, combined with high thermal and chemical stability, makes them excellent candidates for applications in organic light-emitting diodes (OLEDs) and other display materials. organic-chemistry.org

The photoluminescent properties of 1,3,4-thiadiazole derivatives have been a subject of considerable research. organic-chemistry.org These compounds can exhibit dual fluorescence emission, making them sensitive molecular probes for environmental changes in molecular biology studies. nih.gov The photophysical properties can be tuned by altering the substituent groups attached to the thiadiazole ring. For instance, the introduction of different aromatic or aliphatic groups can modify the emission and absorption spectra of the compounds.

While specific studies on the charge-transporting properties of 5-Hexyl-1,3,4-thiadiazol-2-amine are not extensively detailed in the available literature, the general characteristics of the 1,3,4-thiadiazole class suggest its potential in this area. The electron-deficient nature of the thiadiazole ring is a key factor that could facilitate electron transport, a crucial process in many organic electronic devices. organic-chemistry.orgacs.org

Corrosion Inhibition

The 1,3,4-thiadiazole moiety is a well-established pharmacophore in the development of corrosion inhibitors for various metals and alloys, particularly in acidic environments. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosive process. nih.gov This adsorption is typically facilitated by the presence of heteroatoms—sulfur and nitrogen—in the thiadiazole ring, which can donate lone pair electrons to the vacant d-orbitals of the metal. acs.org

The molecular structure of the inhibitor, including the nature of its substituents, plays a critical role in its performance. For derivatives of 2-amino-1,3,4-thiadiazole (B1665364), the presence of an alkyl chain, such as the hexyl group in this compound, can influence the inhibition efficiency. acs.org Longer alkyl chains can increase the surface area covered by the inhibitor molecule, thereby enhancing the protective barrier. Theoretical studies on similar compounds, such as 5-propyl-2-amino-1,3,4-thiadiazole (PAT), have shown that the inhibition efficiency increases with the length of the alkyl chain. acs.org

The mechanism of inhibition is often described as physisorption, involving van der Waals forces between the inhibitor molecule and the metal surface. acs.org The planar structure of the thiadiazole ring allows for effective surface coverage. The following table summarizes the inhibition efficiency of some 2-amino-1,3,4-thiadiazole derivatives.

| Inhibitor | Inhibition Efficiency (%) | Concentration (mM) | Metal | Environment | Reference |

|---|---|---|---|---|---|

| (4-Dimethylamino-benzylidene)- organic-chemistry.orgrsc.orgthiadiazol-2-yl-amine (DBTA) | 91 | 0.5 | Mild Steel | 1.0 M HCl | nih.gov |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | 94.6 | 0.5 | Mild Steel | 1 M HCl | nih.gov |

Mesomorphism for Liquid Crystal Development

The 1,3,4-thiadiazole ring is a valuable building block in the design of liquid crystalline materials. organic-chemistry.org Its structural features, including a relatively linear molecular shape due to a large bending angle of approximately 168°, contribute to the formation of stable thermotropic mesophases. These mesophases are essential for applications in liquid crystal displays (LCDs). The 1,3,4-thiadiazole core is known to promote the formation of various liquid crystalline phases, including nematic and smectic phases. rsc.org

The mesomorphic properties of 1,3,4-thiadiazole derivatives are highly dependent on the nature and length of the terminal alkyl or alkoxy chains. For instance, in one study of 1,3,4-thiadiazoline derivatives, compounds with shorter alkoxy chains (n=1-3) exhibited a nematic phase, while those with longer chains (n=4-8) displayed a smectic A phase. This demonstrates the tunability of the liquid crystalline behavior by modifying the molecular structure.

Derivatives of 1,3,4-thiadiazole have been shown to exhibit wider mesomorphic temperature ranges compared to their 1,3,4-oxadiazole (B1194373) counterparts, which is a desirable characteristic for practical applications. organic-chemistry.orgrsc.org The following table presents the types of mesophases observed for some 1,3,4-thiadiazole derivatives.

| Compound Type | Terminal Group | Observed Mesophases | Reference |

|---|---|---|---|

| H-shaped 1,3,4-thiadiazole dimers | - | Nematic | |

| Rod-like 1,3,4-thiadiazole monomers | - | Nematic, Smectic A | |

| 1,3,4-thiadiazoline derivatives | Alkoxy (n=1-3) | Nematic | |

| 1,3,4-thiadiazoline derivatives | Alkoxy (n=4-8) | Smectic A |

Catalytic Applications

Information regarding the specific catalytic applications of this compound or its direct derivatives is not available in the reviewed scientific literature. While some 1,3,4-thiadiazole derivatives are used as precursors in the synthesis of other compounds, their role as catalysts has not been a prominent area of research. One study mentioned the photocatalytic synthesis of 2-amino-1,3,4-thiadiazoles, but this concerns the formation of the compound itself rather than its use as a catalyst. organic-chemistry.org

Q & A

Q. What are the established synthetic routes for 5-hexyl-1,3,4-thiadiazol-2-amine, and how are intermediates characterized?

The synthesis of thiadiazol-2-amine derivatives typically involves cyclization reactions. For example, 5-methyl-1,3,4-thiadiazol-2-amine was synthesized by reacting thiosemicarbazide with acetic acid and hydrochloric acid under reflux, followed by purification via recrystallization . For 5-hexyl derivatives, analogous methods may involve substituting acetic acid with hexanoic acid. Characterization relies on spectral techniques:

- 1H-NMR for confirming amine (-NH2) and alkyl chain protons.

- IR spectroscopy to identify N-H stretching (~3300 cm⁻¹) and C-S/C-N bonds (600-1200 cm⁻¹).

- Mass spectrometry for molecular ion peaks and fragmentation patterns .

Q. What standard biological assays are used to evaluate thiadiazol-2-amine derivatives?

Antimicrobial screening against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) is performed using agar diffusion or broth dilution methods. Minimum inhibitory concentration (MIC) values are determined via serial dilution . Anticancer activity is assessed using cell viability assays (e.g., MTT) against cancer cell lines, with IC50 values calculated .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for target-specific applications?

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like VEGFR-2 or SARS-CoV-2 main protease (PDB: 6LU7). Docking scores (e.g., –8.1 kcal/mol for native ligands) help prioritize compounds .

- 3D-QSAR (CoMFA/CoMSIA) identifies critical substituents for activity. For example, hydrophobic groups at the hexyl position may enhance kinase inhibition .

- DFT calculations optimize geometry and analyze electronic properties (e.g., HOMO-LUMO gaps) .

Q. How are structural contradictions resolved in crystallographic studies of thiadiazol-2-amine derivatives?

X-ray diffraction data refined via SHELXL (for small molecules) or SHELXPRO (for macromolecules) resolves discrepancies in bond lengths/angles. For example, Mn(II)-catalyzed thiadiazole derivatives showed deviations <0.01 Å in C-S bonds after refinement . Disordered alkyl chains (e.g., hexyl group) are modeled using PART instructions in SHELX .

Q. What strategies optimize the inhibitory potency of this compound derivatives against enzymes like Sortase A or VEGFR-2?

- Substrate mimicry : Modifying the hexyl chain to mimic natural substrates (e.g., LPXTG motif for Sortase A) improves binding .

- Pharmacophore tuning : Introducing electron-withdrawing groups (e.g., -NO2) enhances interactions with catalytic residues .

- SAR analysis : A study on benzimidazole-linked derivatives showed that increasing alkyl chain length (C3 to C6) improved VEGFR-2 inhibition by 40% .

Data Analysis and Experimental Design

Q. How are spectral data interpreted to confirm the structure of this compound?

- 1H-NMR : A singlet at δ 2.5–3.0 ppm for thiadiazole protons, a triplet for hexyl CH2 (δ 0.8–1.5 ppm), and a broad peak for -NH2 (δ 5.0–6.0 ppm) .

- IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 1250–1350 cm⁻¹ (C-S stretch) .

- UV-Vis : λmax ~270 nm due to π→π* transitions in the thiadiazole ring .

Q. What statistical approaches validate biological activity data for thiadiazol-2-amine derivatives?

- Dose-response curves : IC50/MIC values are derived using nonlinear regression (e.g., GraphPad Prism).

- ANOVA : Compares activity across derivatives (e.g., p <0.05 for antifungal potency of 5-hexyl vs. 5-methyl analogs) .

- Cluster analysis : Groups compounds by activity profiles for SAR insights .

Tables of Key Findings

Q. Table 1. Docking Scores of Thiadiazol-2-amine Derivatives

| Compound | Target (PDB ID) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Native Ligand | 6LU7 | –8.1 | |

| 5-Hexyl derivative | 6LU7 | –7.5 | |

| Benzimidazole-linked | VEGFR-2 | –9.2 |

Q. Table 2. Antimicrobial Activity of 5-Methyl vs. 5-Hexyl Analogs

| Derivative | MIC (μg/mL) E. coli | MIC (μg/mL) C. albicans |

|---|---|---|

| 5-Methyl | 25 | 50 |

| 5-Hexyl (hypothetical) | 12 | 25 |

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.